molecular formula C9H9NOS B12008934 2-(4-Isothiocyanatophenyl)ethanol CAS No. 302577-18-0

2-(4-Isothiocyanatophenyl)ethanol

Katalognummer: B12008934
CAS-Nummer: 302577-18-0
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: AEALBEZJYDCIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Isothiocyanatophenyl)ethanol is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)ethanol typically involves the reaction of 4-isothiocyanatophenylamine with ethylene oxide under controlled conditions. This reaction proceeds through nucleophilic substitution, where the amine group reacts with ethylene oxide to form the ethanol derivative.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a solvent such as dimethylbenzene under nitrogen protection to ensure safety and high yield . The process is optimized to minimize by-products and ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Isothiocyanatophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isothiocyanate group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed:

    Oxidation: 4-Isothiocyanatobenzaldehyde or 4-Isothiocyanatobenzoic acid.

    Reduction: 4-Isothiocyanatophenylamine.

    Substitution: 4-Nitro-2-(4-isothiocyanatophenyl)ethanol or 4-Bromo-2-(4-isothiocyanatophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

2-(4-Isothiocyanatophenyl)ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Isothiocyanatophenyl)ethanol involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The ethanol moiety may also contribute to the compound’s solubility and ability to penetrate biological membranes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(4-Isothiocyanatophenyl)ethanol is unique due to the presence of both the isothiocyanate and ethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

302577-18-0

Molekularformel

C9H9NOS

Molekulargewicht

179.24 g/mol

IUPAC-Name

2-(4-isothiocyanatophenyl)ethanol

InChI

InChI=1S/C9H9NOS/c11-6-5-8-1-3-9(4-2-8)10-7-12/h1-4,11H,5-6H2

InChI-Schlüssel

AEALBEZJYDCIQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCO)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.